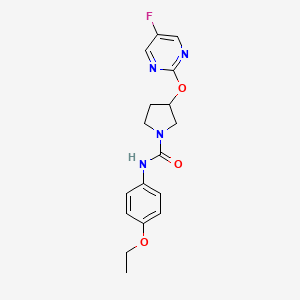

![molecular formula C14H17ClN2OS B2944937 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865545-57-9](/img/structure/B2944937.png)

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . They are often used in the synthesis of semiconductors for plastic electronics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thiazolo[5,4-d]thiazoles, have been synthesized using various methods . For instance, a strategy building upon in situ halogenation/reductive coupling of alcohols with aryl halides has been used to forge Csp2–Csp3 bonds .Molecular Structure Analysis

The compound likely has a rigid planar structure, similar to other benzo[d]thiazole derivatives . This structure enables efficient intermolecular π–π overlap, which is beneficial for applications in organic electronics .Aplicaciones Científicas De Investigación

Cystic Fibrosis Therapy

A study investigated the potential of bithiazole analogues of a compound similar to (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide for cystic fibrosis therapy. Specifically, N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide was found to correct defective cellular processing of the DeltaF508-CFTR protein in cystic fibrosis. The bithiazole-tethering in the s-cis conformation, a structural feature similar to the query compound, showed improved corrector activity for cystic fibrosis therapy (Yu et al., 2008).

Cancer Research

Thiazolides, a class of compounds structurally related to this compound, have shown promising results in cancer research. For example, the bromo-thiazolide RM4819, which has similar structural features, was found to induce cell death in colon carcinoma cell lines. This indicates that thiazolide derivatives could interact with key molecular targets in cancer cells, offering a potential avenue for cancer treatment (Brockmann et al., 2014).

Gas Transport Properties

Thioamide derivatives, which share structural characteristics with the query compound, have been studied for their gas transport properties. Thioamide-PIM-1, a polymer incorporating thioamide functionality, demonstrated notable changes in gas permeability and selectivity compared to the parent polymer, suggesting potential applications in gas separation technologies (Mason et al., 2011).

Antimicrobial and Anticancer Properties

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anticancer potentials. These studies highlight the versatility of thiazolide derivatives in targeting a range of biological activities, including their effectiveness against specific microbial strains and cancer cell lines (Deep et al., 2016).

Breast Cancer Imaging

Research on benzamide derivatives, akin to the query compound, has explored their potential in breast cancer imaging. A radioiodinated benzamide demonstrated promising results in imaging breast cancer, signifying the potential of similar compounds in diagnostic applications (John et al., 1999).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It’s known that the compound exhibits certain characteristics such as aggregation-induced emission (aie) features, excited-state intramolecular proton transfer (esipt) mechanisms, and intramolecular charge transfer (ict) effects . These characteristics suggest that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function or activity.

Biochemical Pathways

The compound’s ESIPT and ICT effects suggest that it may influence pathways involving proton transfer and charge transfer

Result of Action

The compound’s AIE, ESIPT, and ICT characteristics suggest that it may induce changes in molecular structures and cellular functions

Action Environment

The compound’s esipt and ict effects suggest that its action may be influenced by factors such as solvent polarity

Propiedades

IUPAC Name |

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2OS/c1-5-17-11-9(15)7-6-8-10(11)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBERFIDCXQNDDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2944861.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944863.png)

![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2944864.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2944868.png)

![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2944870.png)

![3-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2944871.png)

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)